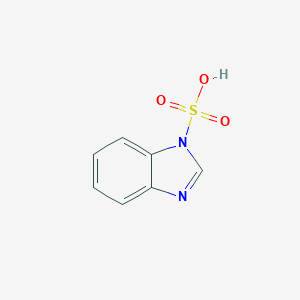

1h-Benzimidazole-1-sulfonic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1H-Benzimidazole-1-sulfonic acid is a heterocyclic aromatic compound that features a benzene ring fused to an imidazole ring, with a sulfonic acid group attached. This compound is part of the larger benzimidazole family, known for their diverse biological activities and applications in various fields, including medicine and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-1-sulfonic acid can be synthesized through several methods. One common approach involves the condensation reaction between 1,2-benzenediamine and aldehydes, followed by sulfonation. This method is efficient and straightforward, often yielding high purity products . Another method involves the use of solid acid catalysts like alumina-sulfuric acid, which provides an environmentally friendly and efficient route .

Industrial Production Methods: Industrial production of this compound typically involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings to achieve the desired product quality .

Analyse Des Réactions Chimiques

Types of Reactions: 1H-Benzimidazole-1-sulfonic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetonitrile at room temperature.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Sulfonamide derivatives.

Substitution: Various substituted benzimidazole derivatives.

Applications De Recherche Scientifique

1H-Benzimidazole-1-sulfonic acid has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 1H-Benzimidazole-1-sulfonic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: It can inhibit enzymes like tyrosine-phosphorylation-regulated kinase 1A, which plays a role in DNA repair.

Pathways Involved: The compound promotes homologous recombination repair by enhancing the activity of RNF169, thereby blocking the accumulation of TP53BP1 at DNA damage sites.

Comparaison Avec Des Composés Similaires

1H-Benzimidazole-1-sulfonic acid is unique compared to other benzimidazole derivatives due to its sulfonic acid group, which imparts distinct chemical properties and reactivity:

Activité Biologique

1H-Benzimidazole-1-sulfonic acid is a member of the benzimidazole family, which is recognized for its diverse biological activities. This compound has garnered attention in pharmaceutical research due to its potential therapeutic applications, including anticancer, antimicrobial, and antiviral properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Synthesis

This compound is characterized by a benzimidazole ring substituted with a sulfonic acid group. The synthesis often involves the reaction of o-phenylenediamine with sulfonyl chlorides or related compounds under controlled conditions. Various synthetic routes have been developed to enhance yield and purity, emphasizing greener methodologies that minimize environmental impact.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study by Kamal et al. evaluated a series of benzimidazole derivatives against various cancer cell lines, revealing that compounds similar to this compound showed promising cytotoxic effects, particularly through mechanisms involving cell cycle arrest at the G2/M phase and inhibition of tubulin polymerization .

Table 1: Anticancer Activity of Benzimidazole Derivatives

| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 1H-Benzimidazole-1-SO3H | HT-29 | 16 | G2/M phase arrest |

| 6-Chloro-Benzo[d]imidazole | A549 | 10 | Inhibition of tubulin polymerization |

| 2-Aryl-Benzo[d]imidazole | MCF-7 | 12 | Induction of apoptosis |

Antimicrobial Activity

The antimicrobial potential of benzimidazole derivatives, including this compound, has been extensively studied. These compounds have demonstrated activity against a range of pathogens, including bacteria and fungi. A notable study found that derivatives exhibited significant antifungal activity against Candida species, showcasing their potential as effective antifungal agents .

Table 2: Antimicrobial Activity Against Fungal Strains

| Compound | Fungal Strain | MIC (μg/mL) |

|---|---|---|

| 1H-Benzimidazole-1-SO3H | C. albicans | 15 |

| 2-Methyl-Benzo[d]imidazole | C. glabrata | 20 |

| 5-Nitro-Benzo[d]imidazole | A. niger | 25 |

Antiviral Activity

Recent studies have also highlighted the antiviral capabilities of benzimidazole derivatives. For instance, compounds structurally related to this compound have shown efficacy against HIV-1 reverse transcriptase, indicating their potential as antiviral agents . Molecular docking studies suggest that these compounds can effectively bind to viral proteins, disrupting their function.

Case Studies

Several case studies have illustrated the therapeutic potential of benzimidazoles:

- Case Study 1 : A series of synthesized benzimidazoles were tested for their ability to inhibit the proliferation of HT-29 colon cancer cells. The results indicated that specific modifications on the benzimidazole core significantly enhanced their anticancer activity .

- Case Study 2 : In an investigation into antifungal properties, derivatives were tested against resistant strains of Candida. The results demonstrated that certain modifications led to lower MIC values compared to standard antifungal treatments .

Propriétés

IUPAC Name |

benzimidazole-1-sulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3S/c10-13(11,12)9-5-8-6-3-1-2-4-7(6)9/h1-5H,(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTNSRWKEQCGCGJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2S(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90622912 |

Source

|

| Record name | 1H-Benzimidazole-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114389-46-7 |

Source

|

| Record name | 1H-Benzimidazole-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.